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molecular formula C17H13N3O6 B8643423 ethyl N-[4-(1,3-dioxoisoindol-2-yl)-2-nitrophenyl]carbamate

ethyl N-[4-(1,3-dioxoisoindol-2-yl)-2-nitrophenyl]carbamate

Cat. No. B8643423
M. Wt: 355.30 g/mol
InChI Key: ATFVSMWVPPTESZ-UHFFFAOYSA-N
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Patent
US05384330

Procedure details

21.0 g (0.42 mol) hydrazine hydrate is added dropwise with stirring under reflux to a suspension of 142.1 g (0.4 mol) 2-ethoxycarbonylamino-5-phthalimido-nitrobenzene in 700 ml 1,2-dimethoxyethane and the mixture is allowed to react for a further 2 hours. After cooling to room temperature, precipitated phthalyl hydrazide is filtered off and the dark red filtrate in the vacuum is evaporated to dryness. The remaining solid residue is recrystallized from about 150 ml toluene. 84.4 g 5-amino-2-ethoxycarbonylaminonitrobenzene are obtained as dark red crystals.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
142.1 g
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.NN.[CH2:4]([O:6][C:7]([NH:9][C:10]1[CH:15]=[CH:14][C:13]([N:16]2C(=O)C3=CC=CC=C3C2=O)=[CH:12][C:11]=1[N+:27]([O-:29])=[O:28])=[O:8])[CH3:5]>COCCOC>[NH2:16][C:13]1[CH:14]=[CH:15][C:10]([NH:9][C:7]([O:6][CH2:4][CH3:5])=[O:8])=[C:11]([N+:27]([O-:29])=[O:28])[CH:12]=1 |f:0.1|

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
O.NN
Step Two
Name
Quantity
142.1 g
Type
reactant
Smiles
C(C)OC(=O)NC1=C(C=C(C=C1)N1C(C=2C(C1=O)=CC=CC2)=O)[N+](=O)[O-]
Name
Quantity
700 mL
Type
solvent
Smiles
COCCOC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react for a further 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
precipitated phthalyl hydrazide
FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
the dark red filtrate in the vacuum is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The remaining solid residue is recrystallized from about 150 ml toluene

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC(=C(C1)[N+](=O)[O-])NC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 84.4 g
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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